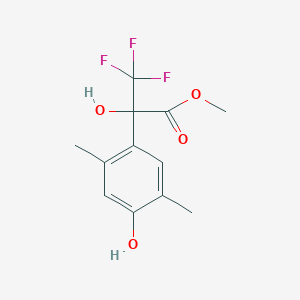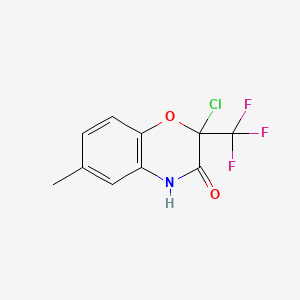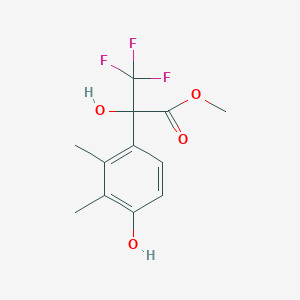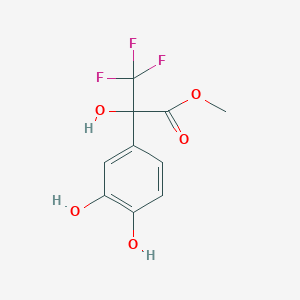
methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Descripción general
Descripción
Methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, also known as Methyl DOPET, is a chemical compound used in scientific research for its potential bioactive properties.
Mecanismo De Acción
Methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate DOPET is believed to work by increasing the levels of dopamine in the brain, which can help improve motor function and reduce the symptoms of Parkinson's disease. It may also work by inhibiting the production of reactive oxygen species and reducing inflammation, which can help protect against neuronal damage.
Biochemical and Physiological Effects:
methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate DOPET has been shown to have antioxidant and anti-inflammatory effects, which may help protect against neuronal damage. It has also been shown to increase dopamine levels in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate DOPET in lab experiments is its potential bioactivity and neuroprotective properties. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For the use of methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate DOPET include further research into its potential use in the treatment of neurodegenerative diseases, as well as its potential use as a neuroprotective agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
Methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate DOPET has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been shown to have antioxidant and anti-inflammatory properties, which may help protect against neuronal damage.
Propiedades
IUPAC Name |
methyl 2-(3,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O5/c1-18-8(16)9(17,10(11,12)13)5-2-3-6(14)7(15)4-5/h2-4,14-15,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVCWKLMTFWKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)O)O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-fluorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298124.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methyl-3-nitrobenzoate](/img/structure/B4298129.png)
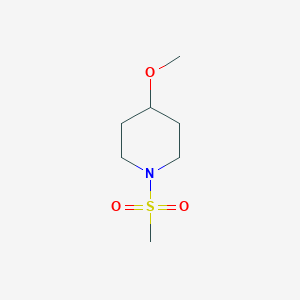
![ethyl [5-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4298146.png)
![4-ethyl-1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4298147.png)
![8-[2-(1-adamantyloxy)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4298148.png)
![2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298155.png)
![4-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4298162.png)
![3,3'-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine)](/img/structure/B4298169.png)
![5-[4-(heptyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4298190.png)
![N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]nicotinamide](/img/structure/B4298193.png)
